molecular formula C8H7NO2S4 B1333651 5-(2-Thienylthio)thiophene-2-sulfonamide CAS No. 63033-64-7

5-(2-Thienylthio)thiophene-2-sulfonamide

Cat. No.: B1333651
CAS No.: 63033-64-7
M. Wt: 277.4 g/mol
InChI Key: XUARFWFATPFBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Thienylthio)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science. Sulfonamides, in particular, are well-known for their role as inhibitors of carbonic anhydrase enzymes, which are involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienylthio)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Thienylthio Group: The thienylthio group can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable thioether reagent.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienylthio)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(2-Thienylthio)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a carbonic anhydrase inhibitor, which can be useful in the treatment of diseases such as glaucoma, epilepsy, and certain cancers.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-(2-Thienylthio)thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide. This inhibition can lead to various physiological effects, depending on the specific isoenzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)thiophene-2-sulfonamide
  • 5-(2-Aminoethyl)thiophene-2-sulfonamide

Uniqueness

5-(2-Thienylthio)thiophene-2-sulfonamide is unique due to the presence of the thienylthio group, which can enhance its binding affinity and specificity for certain targets. This structural feature may also influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

5-thiophen-2-ylsulfanylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S4/c9-15(10,11)8-4-3-7(14-8)13-6-2-1-5-12-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUARFWFATPFBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC=C(S2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381233
Record name 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63033-64-7
Record name 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 3
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 4
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 5
5-(2-Thienylthio)thiophene-2-sulfonamide
Reactant of Route 6
5-(2-Thienylthio)thiophene-2-sulfonamide
Customer
Q & A

Q1: How does 5-(2-Thienylthio)thiophene-2-sulfonamide interact with lactoperoxidase and what are the downstream effects?

A1: The research indicates that this compound acts as a competitive inhibitor of bovine milk lactoperoxidase (LPO). [] This means it competes with the natural substrate for binding to the enzyme's active site. The study demonstrated a strong inhibitory effect with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. [] While the exact mechanism wasn't fully elucidated in this study, competitive inhibition suggests that this compound directly blocks LPO from catalyzing its usual reactions, potentially affecting its antimicrobial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.